

The Definitive Guide to the Thermochemical Landscape of 2,6-Dimethylnaphthalene

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Compound of Interest

Compound Name: 2,6-Dimethylnaphthalene

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Foreword

2,6-Dimethylnaphthalene (2,6-DMN), a polycyclic aromatic hydrocarbon, serves as a critical precursor in the synthesis of advanced materials and possesses a molecular scaffold of interest in medicinal chemistry.^[1] A comprehensive understanding of its thermochemical properties is paramount for process optimization, reaction modeling, and computational drug design. This guide provides a consolidated repository of critically evaluated thermochemical data for 2,6-DMN, coupled with detailed methodologies for its experimental determination and computational prediction. As a senior application scientist, the narrative is structured to not only present data but to also elucidate the underlying principles and rationale behind the scientific techniques employed.

Core Thermochemical Properties of 2,6-Dimethylnaphthalene

A precise knowledge of the energetic landscape of **2,6-Dimethylnaphthalene** is fundamental to predicting its behavior in chemical reactions and phase transitions. The following table summarizes the key thermochemical parameters for 2,6-DMN at standard conditions (298.15 K and 1 bar), compiled from critically evaluated data.

| Property | Symbol | Value | Units | Phase | Reference(s) |
|-----------------------------------|-------------------|-------------------|---------|-----------|---------------------|
| Molar Mass | M | 156.22 | g/mol | - | [2] |
| Standard Enthalpy of Combustion | ΔcH° | -6431.4 ± 1.6 | kJ/mol | solid | [3] |
| Standard Enthalpy of Formation | ΔfH° | -39.8 ± 1.7 | kJ/mol | solid | [2] |
| Standard Enthalpy of Formation | ΔfH° | 49.9 | kJ/mol | gas | [4] |
| Molar Entropy | S° | 204.8 ± 0.4 | J/mol·K | solid | [2] |
| Heat Capacity (constant pressure) | Cp | 203.55 | J/mol·K | solid | [2] |
| Heat Capacity (constant pressure) | Cp,gas | 179.31 | J/mol·K | ideal gas | [4] |
| Enthalpy of Fusion | $\Delta fusH$ | 25.06 | kJ/mol | - | [5] |
| Melting Point | Tfus | 383.32 | K | - | [5] |
| Enthalpy of Sublimation | $\Delta subH$ | 89.7 | kJ/mol | - | [5] |
| Normal Boiling Point | Tboil | 535 | K | - | [5] |

Derived Property: Standard Gibbs Free Energy of Formation

The standard Gibbs free energy of formation ($\Delta_f G^\circ$) is a crucial indicator of a compound's thermodynamic stability. While not always directly measured, it can be calculated using the standard enthalpy of formation ($\Delta_f H^\circ$) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states (C(graphite) and H₂(g)).

The formation reaction is: 12 C(graphite) + 6 H₂(g) → C₁₂H₁₂(s)

The standard entropy change of formation ($\Delta_f S^\circ$) is calculated as: $\Delta_f S^\circ = S^\circ(\text{C}_\text{12}\text{H}_\text{12}(s)) - [12 * S^\circ(\text{C}(\text{graphite})) + 6 * S^\circ(\text{H}_\text{2}(g))]$

Using the standard molar entropies for C(graphite) (5.74 J/mol·K) and H₂(g) (130.7 J/mol·K)[\[6\]](#), and the value for 2,6-DMN(s) from the table: $\Delta_f S^\circ = 204.8 - [12 * 5.74 + 6 * 130.7] = 204.8 - [68.88 + 784.2] = -648.28 \text{ J/mol}\cdot\text{K}$

The standard Gibbs free energy of formation is then calculated using the Gibbs-Helmholtz equation: $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$ $\Delta_f G^\circ = -39.8 \text{ kJ/mol} - (298.15 \text{ K} * -0.64828 \text{ kJ/mol}\cdot\text{K})$ $\Delta_f G^\circ = -39.8 + 193.28 \approx 153.5 \text{ kJ/mol}$

This positive value indicates that the formation of **2,6-Dimethylnaphthalene** from its elements in their standard states is a non-spontaneous process under standard conditions.

Experimental Determination of Thermochemical Data

The acquisition of high-fidelity thermochemical data relies on meticulous experimental techniques. The causality behind the choice of a particular method is rooted in the specific thermodynamic property being investigated.

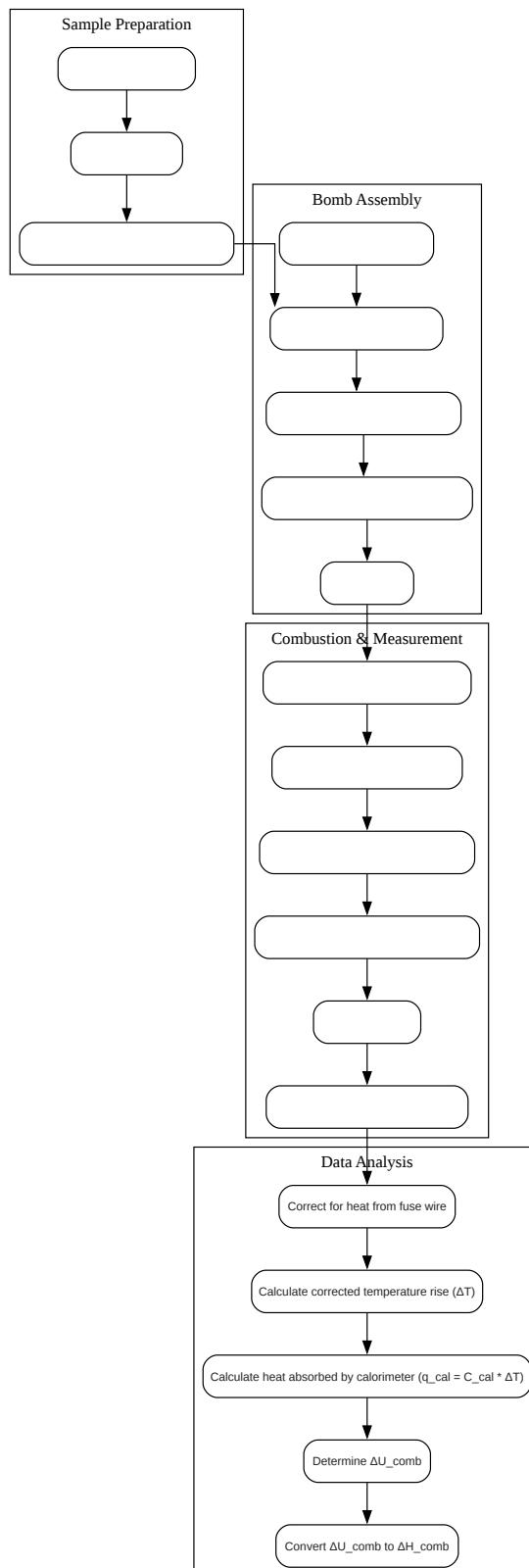
Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone for deriving the enthalpy of formation. Precision oxygen-bomb calorimetry is the definitive method for this measurement.[\[3\]](#)

Causality of Experimental Choices:

- Constant Volume: The combustion is carried out in a sealed, rigid container (the "bomb"), ensuring the process occurs at a constant volume. This allows for the direct measurement of the change in internal energy (ΔU).
- Excess Oxygen: A high pressure of pure oxygen (typically around 30 atm) is used to ensure complete and rapid combustion of the organic compound to carbon dioxide and water.[\[7\]](#)
- Isothermal Jacket: The calorimeter is submerged in a water bath with a surrounding jacket. In an isoperibol setup, the jacket temperature is kept constant, and a correction is applied for heat exchange. In an adiabatic setup, the jacket temperature is continuously adjusted to match the temperature of the inner water bath, minimizing heat loss.
- Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, most commonly benzoic acid.[\[8\]](#)

Experimental Protocol: Oxygen Bomb Calorimetry of **2,6-Dimethylnaphthalene**

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Workflow for Oxygen Bomb Calorimetry.

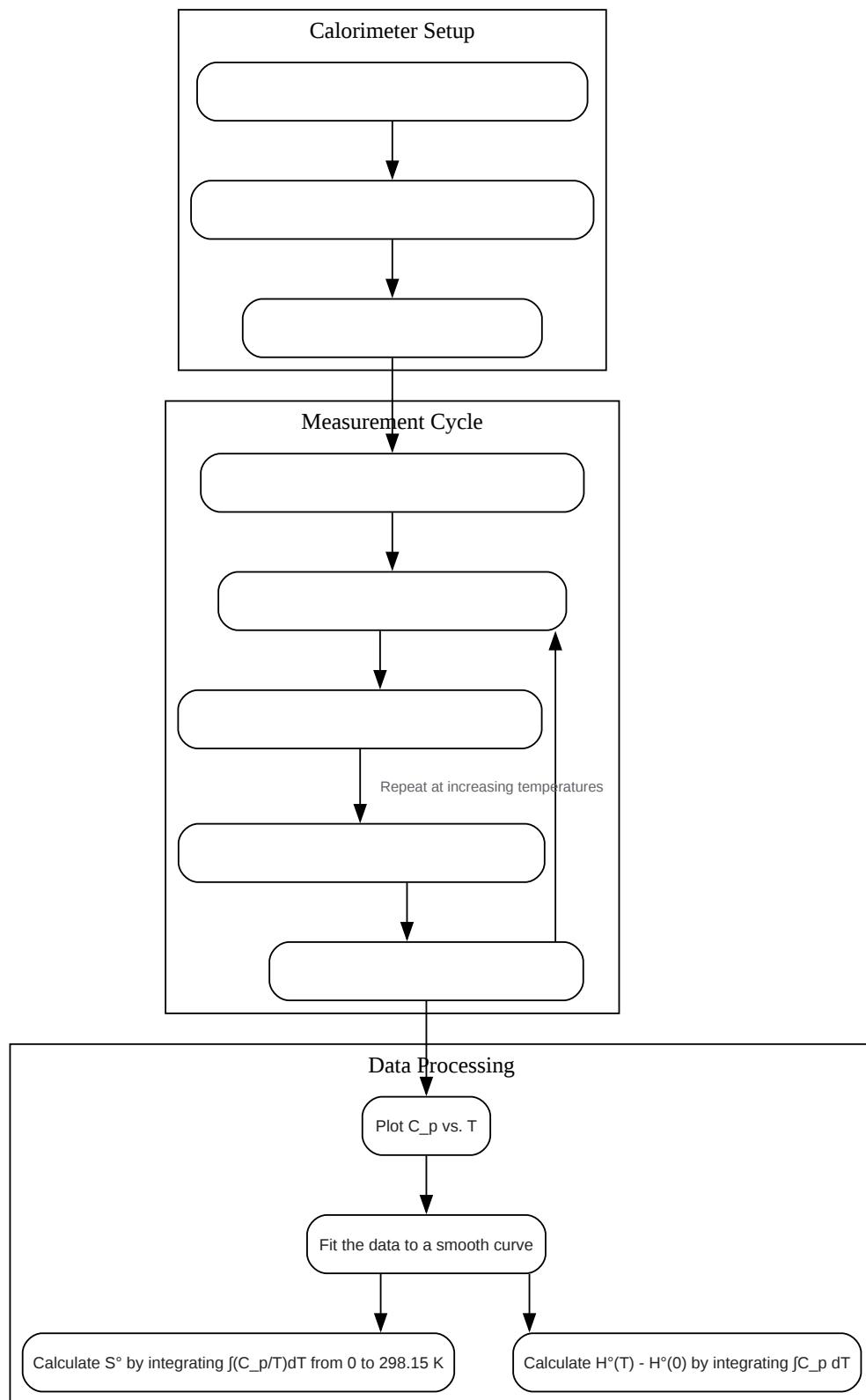
Heat Capacity and Entropy by Adiabatic Heat-Capacity Calorimetry

Adiabatic heat-capacity calorimetry is the gold standard for measuring the heat capacity of solids and liquids as a function of temperature with high accuracy. This data is then used to calculate other thermodynamic functions, such as entropy and enthalpy, by numerical integration.

Causality of Experimental Choices:

- **Adiabatic Shield:** The sample cell is surrounded by an adiabatic shield, the temperature of which is electronically controlled to be as close as possible to the sample's temperature. This minimizes heat exchange with the surroundings, a crucial condition for accurate heat capacity measurements.[\[9\]](#)
- **Stepwise Heating:** A known quantity of electrical energy is supplied to the sample in discrete steps, and the resulting temperature increase is measured once thermal equilibrium is reached. This provides a direct measure of the heat capacity at a specific temperature.
- **Low-Temperature Measurements:** Measurements are often extended to very low temperatures (approaching 0 K) to allow for the accurate determination of the standard molar entropy by integrating the C_p/T versus T curve from 0 K to 298.15 K, based on the third law of thermodynamics.[\[10\]](#)

Experimental Protocol: Adiabatic Heat-Capacity Calorimetry

[Click to download full resolution via product page](#)**Workflow for Adiabatic Heat-Capacity Calorimetry.**

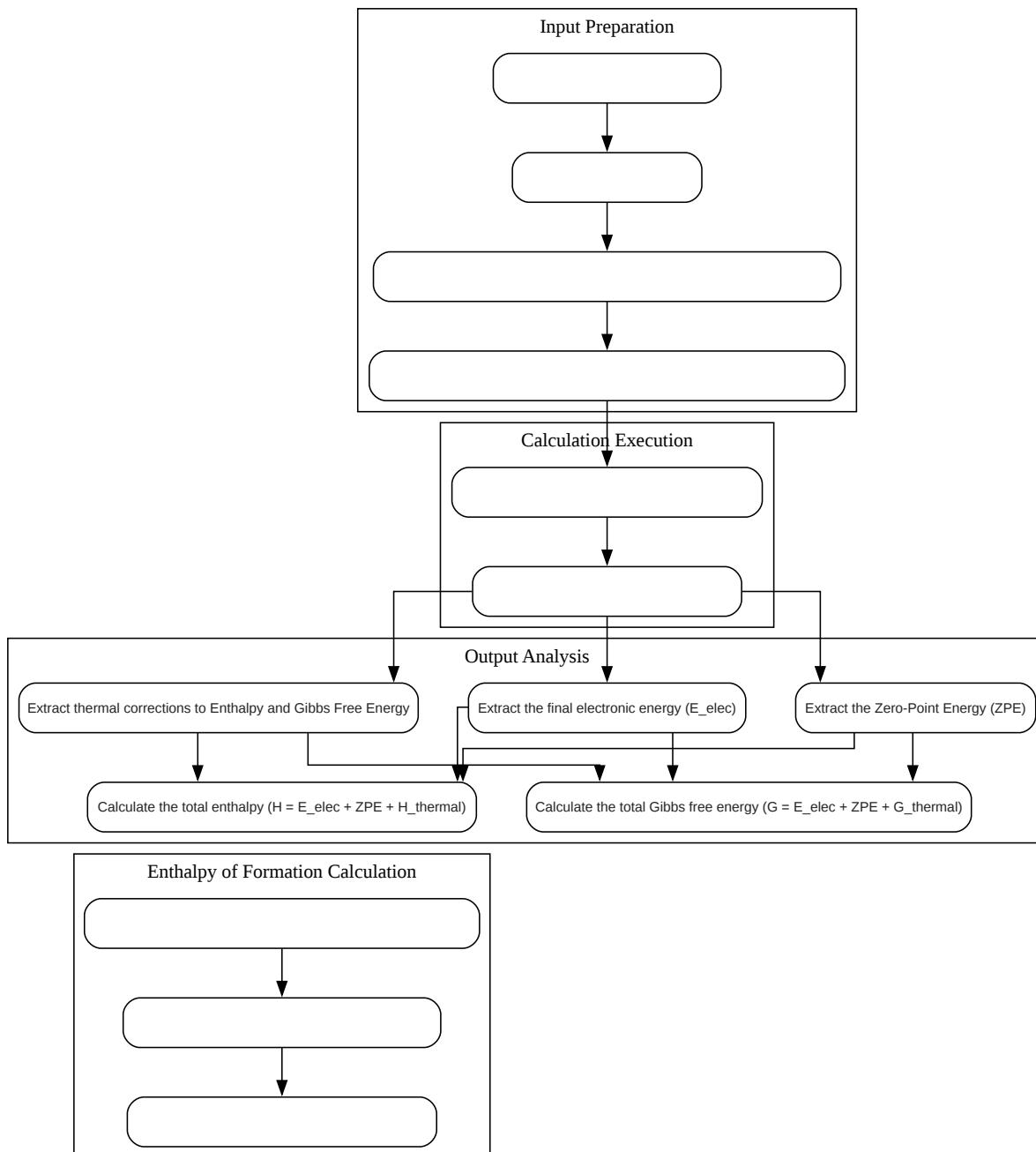
Computational Determination of Thermochemical Data

In parallel with experimental measurements, computational quantum chemistry provides a powerful and often more accessible means of predicting thermochemical properties. High-level composite methods are employed to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).

Causality of Computational Choices:

- Composite Methods (e.g., Gaussian-n theories): Methods like Gaussian-3 (G3) theory are multi-step protocols that approximate a very high-level calculation by combining results from less computationally expensive calculations.[\[11\]](#) This approach is designed to systematically cancel out errors, leading to highly accurate energies.
- Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost, making them suitable for larger molecules.[\[12\]](#) Geometries are often optimized at a DFT level before single-point energy calculations are performed with more accurate methods.
- Frequency Calculations: A frequency calculation is essential after geometry optimization. It confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the data needed to calculate vibrational contributions to entropy and enthalpy.[\[13\]](#)

Computational Protocol: Thermochemistry of **2,6-Dimethylnaphthalene** using Gaussian

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Computational workflow for thermochemical properties.

Conclusion

The thermochemical data of **2,6-DimethylNaphthalene** presented in this guide, derived from both rigorous experimental measurements and high-level computational chemistry, provide a reliable foundation for its application in research and development. The detailed protocols and the rationale behind the methodological choices are intended to empower scientists to not only utilize this data but also to critically evaluate and potentially expand upon it. A thorough grasp of these thermochemical principles is indispensable for the rational design of synthetic routes, the optimization of industrial processes, and the advancement of computational models in materials science and drug discovery.

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